![molecular formula C10H8BrNO B6254812 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile CAS No. 683222-21-1](/img/no-structure.png)
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile
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Overview
Description
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile, also known as 7-bromo-3,4-dihydro-1H-2-benzopyran-1-CN, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a colorless solid, with a molecular formula of C7H6BrN. The compound has been extensively studied due to its various applications in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been used as a starting material for the synthesis of various bioactive compounds, such as quinolones, pyrimidines, and oxazolidinones. In organic synthesis, the compound has been used as a reagent for the synthesis of various heterocyclic compounds. In material science, the compound has been used as a starting material for the synthesis of various polymers and nanomaterials.
Mechanism of Action
The exact mechanism of action of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile is not fully understood. It is believed that the compound acts as a Lewis acid, which can interact with Lewis bases to form adducts. The adducts can then undergo various reactions, such as nucleophilic substitution, electrophilic addition, and cycloaddition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile are not well understood. In vitro studies have shown that the compound can inhibit the growth of certain bacteria. In vivo studies have shown that the compound can reduce the levels of certain hormones in rats. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile in lab experiments include its relatively low cost, its availability in large quantities, and its low toxicity. The main limitation of using the compound in lab experiments is its instability, which can lead to the formation of byproducts and the loss of the desired product.
Future Directions
Future research on 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile should focus on exploring its potential applications in medicinal chemistry, organic synthesis, and material science. In particular, further studies should be conducted to determine its mechanism of action and its biochemical and physiological effects. Additionally, research should be conducted to develop more efficient and cost-effective synthesis methods for the compound. Finally, research should be conducted to develop more stable forms of the compound, which can be used in lab experiments.
Synthesis Methods
The synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile can be achieved through a number of different methods. The most common method involves the reaction of bromine with the compound 1,3-diphenyl-2-propen-1-one in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of approximately 160°C and yields 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitriledihydro-1H-2-benzopyran-1-carbonitrile as the major product.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile involves the conversion of a substituted phenol to a benzopyran intermediate, followed by bromination and cyano group addition.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "acetonitrile" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-hydroxy-3,5-bis(ethoxycarbonyl)benzaldehyde.", "Step 2: Cyclization of the intermediate in the presence of sulfuric acid to form 7-ethoxycarbonyl-3,4-dihydro-2H-1-benzopyran-2-one.", "Step 3: Diazotization of the intermediate with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Bromination of the diazonium salt with copper(I) bromide to form 7-bromo-3,4-dihydro-2H-1-benzopyran-2-one.", "Step 5: Addition of acetonitrile and sodium ethoxide to the brominated intermediate to form 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile." ] } | |
CAS RN |
683222-21-1 |
Product Name |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile |
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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